1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the aromatic pyridine and phenyl rings suggests that the compound could have planar regions. The electronegative oxygen, nitrogen, and fluorine atoms could create regions of partial negative charge, making the compound polar .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The pyridine ring could participate in electrophilic aromatic substitution reactions. The carboxamide group could be hydrolyzed to form a carboxylic acid and an amine . The trifluoromethyl group is generally quite stable but could potentially be transformed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
A study by Kubicki, Bassyouni, and Codding (2000) explored the crystal structures of three anticonvulsant enaminones, highlighting the role of hydrogen bonding and molecular conformation in their activity. This research underlines the importance of structural analysis in developing pharmaceutical compounds (Kubicki, Bassyouni, & Codding, 2000).
Aromatic Polyamides with N,N′-Di(4-n-alkylphenyl)benzodiimide
Choi and Jung (2004) synthesized new aromatic polyamides, demonstrating enhanced thermal stability and solubility due to the introduction of specific functional groups. Their work contributes to the development of high-performance materials in engineering and technology (Choi & Jung, 2004).
Antitubercular and Antibacterial Activities of Carboxamide Derivatives
Bodige et al. (2020) synthesized a series of carboxamide derivatives, identifying compounds with potent antitubercular and antibacterial activities, surpassing reference drugs. This study emphasizes the compound's potential in addressing infectious diseases (Bodige et al., 2020).
NF-kappaB and AP-1 Gene Expression Inhibitors
Palanki and colleagues (2000) focused on derivatives of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, showing inhibition of NF-kappaB and AP-1, pivotal in inflammatory processes and cancer. Their findings could pave the way for new therapeutic strategies (Palanki et al., 2000).
Antipathogenic Activity of Thiourea Derivatives
Limban, Marutescu, and Chifiriuc (2011) synthesized thiourea derivatives, demonstrating significant antipathogenic activity, particularly against biofilm-forming bacteria. This research offers insights into developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-16-7-1-12(9-17(16)22)10-27-11-13(2-8-18(27)28)19(29)26-15-5-3-14(4-6-15)20(23,24)25/h1-9,11H,10H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYBTPOTXMEQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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